molecular formula C12H16N2O2 B12359146 Methyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate

Methyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate

Cat. No.: B12359146
M. Wt: 220.27 g/mol
InChI Key: TVLMYQKUSFLNMV-UHFFFAOYSA-N
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Description

Methyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate is a compound belonging to the pyrazolidine family, which is a subclass of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and esterification to yield the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control over reaction parameters ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate stands out due to its unique structural features, which confer distinct reactivity and biological activity. Its methylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

methyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-8-3-5-9(6-4-8)10-7-11(14-13-10)12(15)16-2/h3-6,10-11,13-14H,7H2,1-2H3

InChI Key

TVLMYQKUSFLNMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(NN2)C(=O)OC

Origin of Product

United States

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